Superior Broad-Spectrum Antioxidant Potency of Rosmarinic Acid Relative to Caffeic, Chlorogenic, and Other Phenolic Acids
A systematic review of structure-activity relationships among six carboxylic acids established that rosmarinic acid exhibited the highest overall antioxidant activity, with the activity rank order being RA > caffeic acid (CFA) ≈ chicoric acid (ChA) > p-coumaric acid (p-CA) > cinnamic acid (CinA) > benzoic acid (BA) [1]. In a head-to-head β-carotene bleaching, DPPH scavenging, and chelating effect assay panel, rosmarinic acid demonstrated the maximum activity potential among eight phenolic acids, outperforming protocatechuic acid (the weakest performer) across all test systems [2].
| Evidence Dimension | Antioxidant Activity Rank Order |
|---|---|
| Target Compound Data | RA ranked #1 (highest activity) |
| Comparator Or Baseline | CFA ranked #2; protocatechuic acid ranked #8 (lowest) |
| Quantified Difference | RA > CFA ≈ ChA > p-CA > CinA > BA; RA showed maximum activity potential vs. protocatechuic acid (weakest) |
| Conditions | Literature review integrating DPPH, FRAP, and β-carotene bleaching assays |
Why This Matters
For antioxidant-focused applications, RA provides quantifiably higher potency than commonly considered alternatives, justifying its selection over caffeic acid or chlorogenic acid in formulations where maximal antioxidant activity is critical.
- [1] Goderska K, Przybylak S, Zielińska D. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules. 2020;25(19):4454. View Source
- [2] Kiliç I, Yeşiloğlu Y. Antioxidant and DNA damage protection potentials of selected phenolic acids. Food and Chemical Toxicology. 2015;77:12-21. View Source
